molecular formula C7H5BrFIO B14039399 2-Bromo-4-fluoro-3-iodo-1-methoxybenzene

2-Bromo-4-fluoro-3-iodo-1-methoxybenzene

Cat. No.: B14039399
M. Wt: 330.92 g/mol
InChI Key: ZBKGLSRGXKDYBY-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-3-iodo-1-methoxybenzene is an aromatic compound with the molecular formula C7H5BrFIO It is a derivative of benzene, substituted with bromine, fluorine, iodine, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-3-iodo-1-methoxybenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions with bromine, fluorine, iodine, and methoxy groups. The reaction conditions often include the use of catalysts such as iron(III) bromide for bromination, and silver(I) fluoride for fluorination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-3-iodo-1-methoxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the halogen atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents like bromine or iodine in the presence of catalysts such as iron(III) bromide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or acids.

Scientific Research Applications

2-Bromo-4-fluoro-3-iodo-1-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-4-fluoro-3-iodo-1-methoxybenzene exerts its effects depends on the specific application. In chemical reactions, the compound acts as a substrate or intermediate, participating in various substitution, oxidation, and reduction reactions. The molecular targets and pathways involved can vary, but typically include interactions with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-fluoro-3-iodo-1-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in the synthesis of complex organic molecules and in various scientific research applications.

Properties

Molecular Formula

C7H5BrFIO

Molecular Weight

330.92 g/mol

IUPAC Name

3-bromo-1-fluoro-2-iodo-4-methoxybenzene

InChI

InChI=1S/C7H5BrFIO/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,1H3

InChI Key

ZBKGLSRGXKDYBY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)F)I)Br

Origin of Product

United States

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